

An In-depth Technical Guide to 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol

Cat. No.: B132502

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Hydroxymethyl)-2-phenylpropane-1,3-diol, also known by its synonym α,α,α -Tris(hydroxymethyl)toluene, is a chemical compound with the molecular formula C10H14O3.^[1] ^[2]^[3] Its structure features a central carbon atom bonded to a phenyl group and three hydroxymethyl (-CH₂OH) groups. This trifunctional nature makes it a potentially versatile building block in organic synthesis. This technical guide provides a summary of its chemical properties, a plausible synthetic approach, and an overview of its potential applications for professionals in research and drug development.

Core Molecular and Physical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of **2-(Hydroxymethyl)-2-phenylpropane-1,3-diol** are summarized below. It is important to note that while some properties like molecular weight are well-defined, others such as melting and boiling points are not consistently reported in publicly available literature, with data often corresponding to related but structurally distinct compounds.

Property	Value	Reference
Molecular Weight	182.22 g/mol	[1] [2] [3]
Molecular Formula	C10H14O3	[1] [2] [3]
CAS Number	4704-99-8	[1] [2] [3]
IUPAC Name	2-(hydroxymethyl)-2-phenylpropane-1,3-diol	[1]
Synonyms	α,α,α -Tris(hydroxymethyl)toluene, β,β -Bis(hydroxymethyl)-benzeneethanol	[2] [3]
Appearance	Not specified in available data	
Melting Point	Data not available for this specific compound.	
Boiling Point	Data not available for this specific compound.	
Solubility	Data not available for this specific compound.	

Synthesis and Characterization

The synthesis of **2-(Hydroxymethyl)-2-phenylpropane-1,3-diol** can be approached through various organic synthesis routes. Based on available information, a plausible method involves the reduction of a suitable precursor.

Plausible Experimental Protocol: Reduction of Diethyl Phenylmalonate

One potential synthetic route starts from diethyl phenylmalonate. This method would typically involve the reduction of the ester groups to hydroxyl groups.

Materials:

- Diethyl phenylmalonate
- A strong reducing agent (e.g., Lithium aluminum hydride)
- Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran)
- Apparatus for reflux and inert atmosphere (e.g., nitrogen or argon)
- Reagents for work-up (e.g., water, sodium hydroxide solution)
- Solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere, a solution of diethyl phenylmalonate in an anhydrous ether is prepared.
- The flask is cooled in an ice bath, and a suspension of a reducing agent like lithium aluminum hydride in the same solvent is added portion-wise with stirring.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.
- The reaction is carefully quenched by the slow, sequential addition of water and a sodium hydroxide solution while cooling in an ice bath.
- The resulting precipitate is filtered off, and the organic layer is separated.
- The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude **2-(Hydroxymethyl)-2-phenylpropane-1,3-diol** can be purified by techniques such as recrystallization or column chromatography.

Characterization

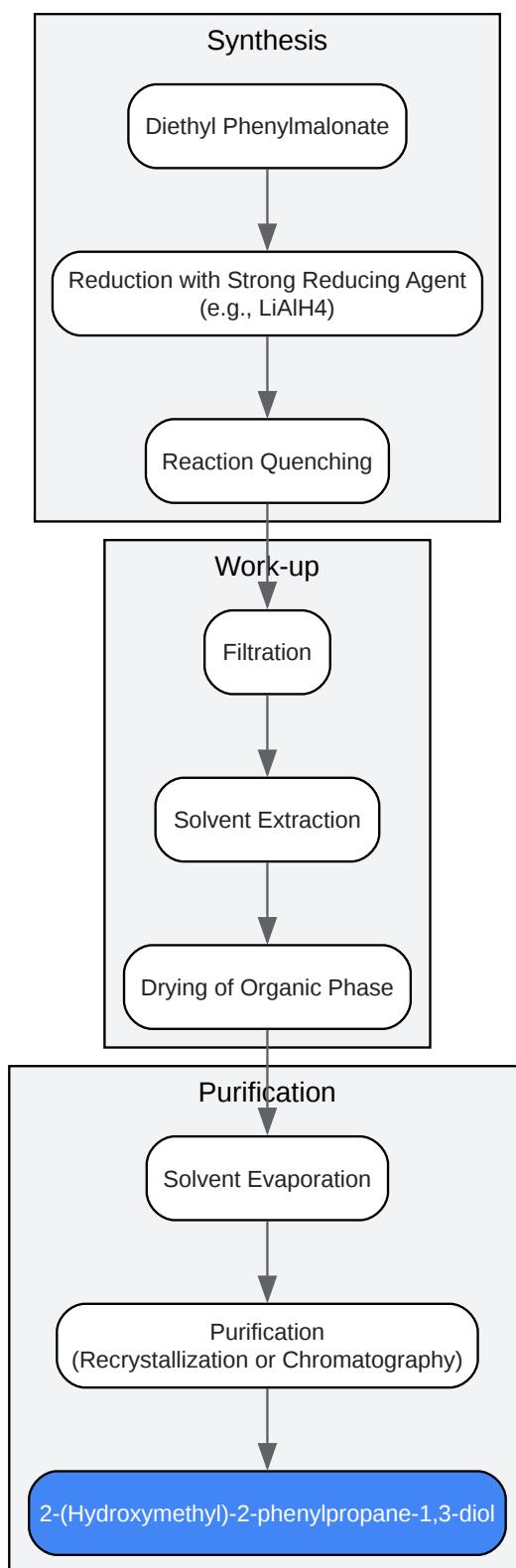
The structure and purity of the synthesized **2-(Hydroxymethyl)-2-phenylpropane-1,3-diol** would be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectra would confirm the presence of the phenyl and hydroxymethyl groups and the overall carbon skeleton. PubChem indicates the availability of ^{13}C NMR spectral data for this compound.[1]
- Infrared (IR) Spectroscopy: An IR spectrum would show a broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$, characteristic of the O-H stretching of the hydroxyl groups, as well as peaks corresponding to C-H and C=C stretching of the aromatic ring. The existence of vapor phase IR spectra is noted in PubChem.[1]
- Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound, with the molecular ion peak $[\text{M}]^+$ expected at $\text{m/z} = 182.22$. PubChem mentions the availability of a GC-MS spectrum.[1]

Applications in Research and Drug Development

While specific applications of **2-(Hydroxymethyl)-2-phenylpropane-1,3-diol** in drug development are not extensively documented in the available literature, its structure suggests its potential utility as a versatile chemical intermediate.[2][3]

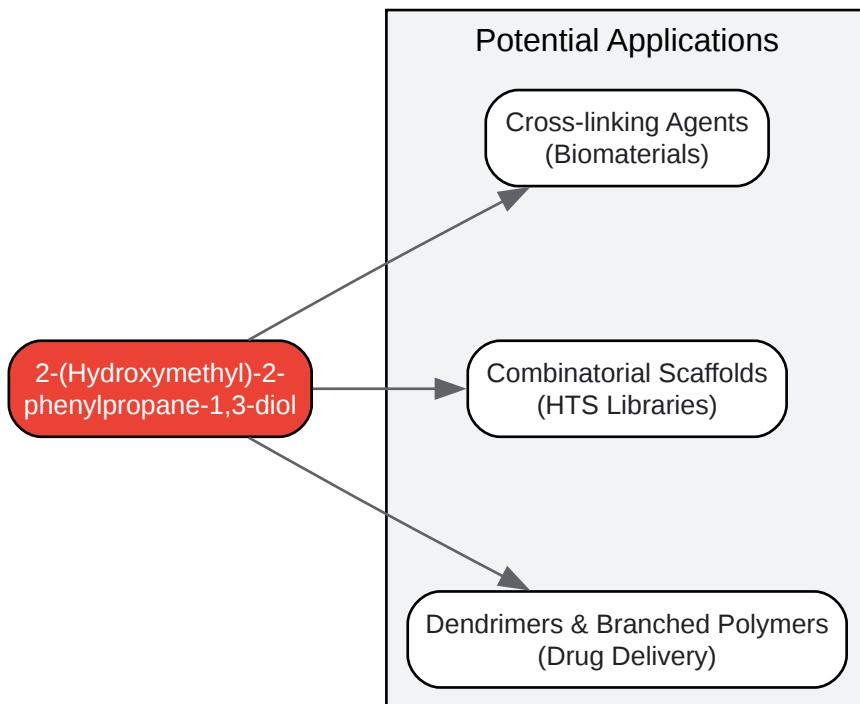
The three primary alcohol functionalities offer multiple points for chemical modification. This allows for the construction of more complex molecules, which is a key aspect of drug discovery and development. For instance, the hydroxyl groups can be derivatized to form ethers, esters, or be used in coupling reactions to introduce other pharmacophoric groups. The phenyl group provides a scaffold that can be further functionalized.


Given its structure as a triol, it could potentially be used in the synthesis of:

- Dendrimers and Branched Polymers: The multiple hydroxyl groups could serve as branching points for the synthesis of dendrimers or other branched macromolecules, which have applications in drug delivery systems.
- Scaffolds for Combinatorial Chemistry: The compound could be used as a central scaffold onto which different chemical moieties are attached to create libraries of compounds for high-throughput screening.

- Cross-linking Agents: The triol functionality could be utilized in the synthesis of cross-linking agents for polymers used in biomaterials or drug formulation.

Visualizing the Synthetic Workflow


The following diagrams illustrate a plausible synthetic workflow for the preparation and purification of **2-(Hydroxymethyl)-2-phenylpropane-1,3-diol**.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-(Hydroxymethyl)-2-phenylpropane-1,3-diol**.

The logical relationship for its potential use as a synthetic intermediate can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: Potential applications as a chemical intermediate.

Conclusion

2-(Hydroxymethyl)-2-phenylpropane-1,3-diol is a chemical compound with a molecular weight of 182.22 g/mol. While detailed experimental protocols and specific applications in drug development are not readily available in the public domain, its trifunctional nature makes it a valuable precursor for a variety of more complex molecules. For researchers in organic synthesis and medicinal chemistry, this compound represents a versatile building block that can be utilized to create novel molecular architectures for further investigation. Further research into the synthesis and derivatization of this compound could uncover new applications in materials science and pharmaceutical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol | C10H14O3 | CID 13058040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(HydroxyMethyl)-2-phenylpropane-1,3-diol | 4704-99-8 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b132502#2-hydroxymethyl-2-phenylpropane-1-3-diol-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com